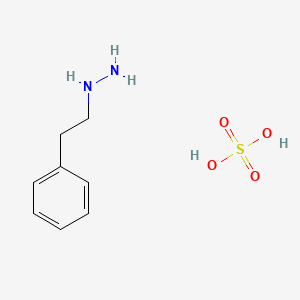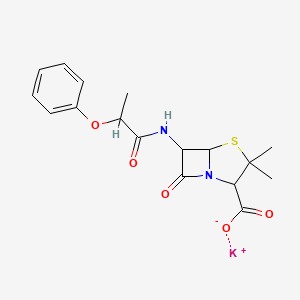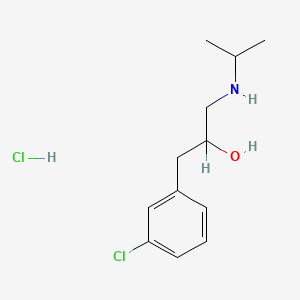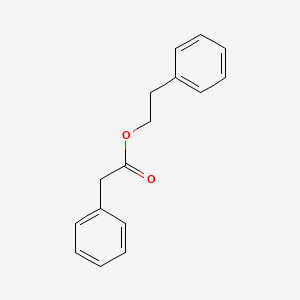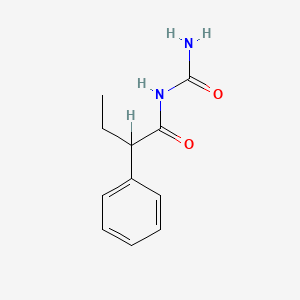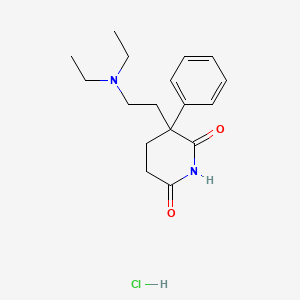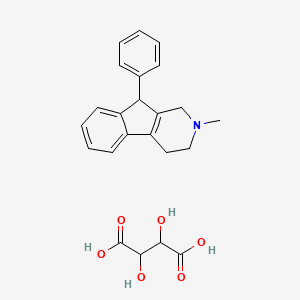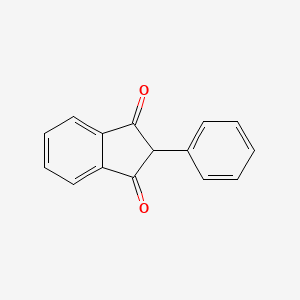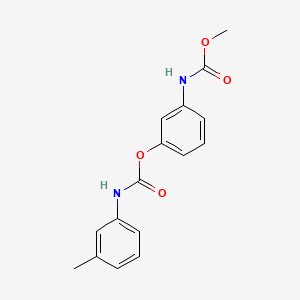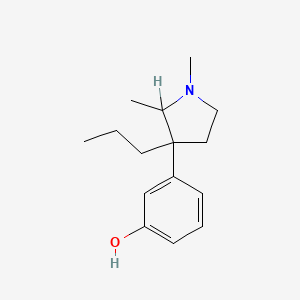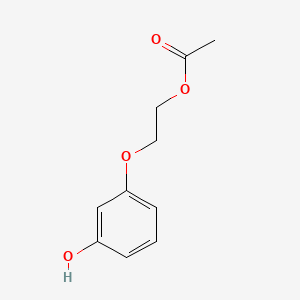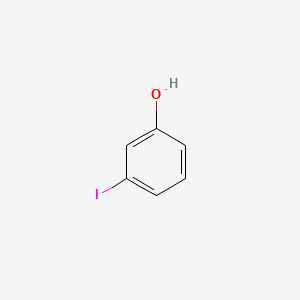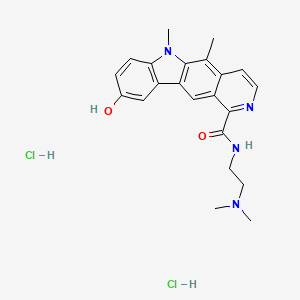
6H-Pyrido(4,3-b)carbazole-1-carboxamide, N-(2-(dimethylamino)ethyl)-9-hydroxy-5,6-dimethyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-16020-2 is a novel olivacine derivative known for its potent antitumor activity. It has been extensively studied for its efficacy against various types of cancer, including leukemia, sarcoma, lung carcinoma, and melanoma . This compound is particularly notable for its ability to intercalate into DNA and inhibit topoisomerase II, making it a promising candidate for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-16020-2 involves several key steps:
Reduction: Tetrahydropyridine is obtained by reducing 1-benzylpyridinium salt using sodium borohydride.
Condensation: The reduced product is condensed with 5-methoxyindole in refluxing 50% acetic acid to produce an aminoethyl carbazole compound.
Debenzylation: Catalytic debenzylation of the intermediate leads to the formation of a primary amine.
Amidation: The primary amine is converted to oxalic acid mono-amide upon heating with diethyl oxalate.
Cyclization: Cyclization of the amide in the presence of phosphorus oxychloride under Vilsmeier conditions furnishes the pyridocarbazole tetracyclic system.
Dehydrogenation: Dehydrogenation over palladium on carbon in boiling diphenyl ether leads to the desired aromatized compound.
N-Methylation: The pyrrole ring is methylated using dimethyl carbonate in dimethylformamide in the presence of potassium carbonate and crown ether.
Amidation: The ester is reacted with 2-(dimethylamino)ethylamine at 115°C to form the amide.
Demethylation: The final 9-hydroxy derivative is obtained by methyl ether cleavage using boron tribromide.
Industrial Production Methods
The industrial production of S-16020-2 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
S-16020-2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of S-16020-2 with modified functional groups, which can exhibit different biological activities.
Applications De Recherche Scientifique
S-16020-2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying DNA intercalation and topoisomerase inhibition.
Biology: It is used in cell biology research to study its effects on cell proliferation and apoptosis.
Medicine: S-16020-2 is being investigated for its potential as an anticancer drug in clinical trials.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery
Mécanisme D'action
S-16020-2 exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This leads to the stabilization of the topoisomerase II-DNA complex, preventing the re-ligation of DNA strands and ultimately causing cell death. Additionally, S-16020-2 induces apoptosis in cancer cells, independent of the cell p53 status .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adriamycin: Another topoisomerase II inhibitor used in cancer treatment.
Elliptinium Acetate: An olivacine derivative with antitumor activity.
Vinorelbine: A chemotherapy drug used to treat various cancers.
Uniqueness
S-16020-2 is unique due to its high degree of cytotoxic activity against multidrug-resistant cancer cell lines and its ability to induce apoptosis independent of p53 status. It also shows a better therapeutic index compared to other similar compounds, making it a promising candidate for further clinical development .
Propriétés
Numéro CAS |
178169-99-8 |
|---|---|
Formule moléculaire |
C22H26Cl2N4O2 |
Poids moléculaire |
449.4 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-9-hydroxy-5,6-dimethylpyrido[4,3-b]carbazole-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H24N4O2.2ClH/c1-13-15-7-8-23-20(22(28)24-9-10-25(2)3)17(15)12-18-16-11-14(27)5-6-19(16)26(4)21(13)18;;/h5-8,11-12,27H,9-10H2,1-4H3,(H,24,28);2*1H |
Clé InChI |
DSJBVXJNKBKZSB-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=C(C2=CC3=C1N(C4=C3C=C(C=C4)O)C)C(=O)NCCN(C)C.Cl.Cl |
SMILES canonique |
CC1=C2C=CN=C(C2=CC3=C1N(C4=C3C=C(C=C4)O)C)C(=O)NCCN(C)C.Cl.Cl |
Apparence |
Solid powder |
Key on ui other cas no. |
178169-99-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
9-hydroxy-5,6-dimethyl-1-(N-(2-(dimethylamino)ethyl)carbamoyl)-6H-pyrido(4,3-b)carbazole dichlorohydrate S 16020-2 S-16020-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


